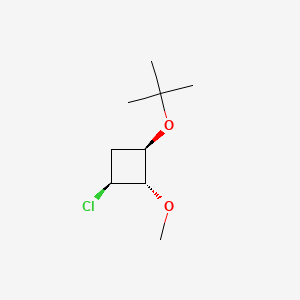

rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane

Description

rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane is a chiral cyclobutane derivative featuring three substituents: a tert-butoxy group at position 1, a methoxy group at position 2, and a chlorine atom at position 3. Its stereochemistry is defined by the racemic mixture of (1R,2S,3S) enantiomers. The compound’s molecular formula is C₉H₁₇ClO₂, with a molecular weight of 192.45 g/mol, and it is registered under CAS number 7071-12-7 .

Cyclobutane’s inherent ring strain (less severe than cyclopropane but more than cyclohexane) contributes to unique conformational dynamics, making this compound valuable in medicinal chemistry as a rigid scaffold for drug design .

Properties

Molecular Formula |

C9H17ClO2 |

|---|---|

Molecular Weight |

192.68 g/mol |

IUPAC Name |

(1S,2S,3R)-1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |

InChI |

InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3/t6-,7+,8+/m0/s1 |

InChI Key |

CUDPMFXVPRITGN-XLPZGREQSA-N |

Isomeric SMILES |

CC(C)(C)O[C@@H]1C[C@@H]([C@H]1OC)Cl |

Canonical SMILES |

CC(C)(C)OC1CC(C1OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl alcohol and a suitable catalyst to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, making it more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form different functional groups.

Reduction Reactions: The compound can undergo reduction reactions to modify the cyclobutane ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions will depend on the desired transformation and the reactivity of the compound.

Major Products Formed

The major products formed from these reactions will vary based on the type of reaction and the reagents used. For example, substitution reactions may yield compounds with different functional groups replacing the chloro group, while oxidation reactions may produce compounds with oxidized methoxy groups.

Scientific Research Applications

rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development and medicinal chemistry.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane involves its interaction with molecular targets and pathways within a given system. The specific mechanism will depend on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between the target compound and structurally related cyclobutane/cyclopropane derivatives:

Reactivity and Stability

- Chloro vs. Bromo Substituents : The bromo analog (CAS 1501509-75-6) undergoes nucleophilic substitution (e.g., SN2) more readily than the chloro derivative due to bromine’s superior leaving-group ability .

- Amine Functionality : The hydrochloride salt of rac-(1R,2S,3R)-3-(tert-butoxy)-2-propenylcyclobutan-1-amine (CAS 2227741-04-8) exhibits enhanced aqueous solubility compared to the neutral target compound, broadening its applicability in biological systems .

- Ring Strain : Cyclopropane derivatives (e.g., CAS 1360534-98-0) exhibit higher ring strain than cyclobutanes, leading to greater reactivity in ring-opening reactions but reduced thermal stability .

Stereochemical Considerations

The stereochemistry of substituents significantly impacts molecular interactions. For example:

- The (1R,2S,3S) configuration of the target compound creates a distinct spatial arrangement compared to the (1R,2S,3R) isomer in CAS 2227741-04-8. This difference could affect binding affinity in chiral environments, such as enzyme active sites .

- Racemic mixtures (e.g., the target compound) may require resolution for applications demanding enantiopure materials, adding complexity to synthesis .

Stability Studies

- Cyclobutane derivatives exhibit superior thermal stability compared to cyclopropanes. For instance, the tert-butoxy group in the target compound stabilizes the molecule against ring-opening reactions under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.